L-Lyxopyranose
Übersicht
Beschreibung
L-lyxopyranose is an L-lyxose in cyclic pyranose form.
Wissenschaftliche Forschungsanwendungen
Conformational Behavior in Phases :
- L-Lyxopyranose exhibits distinct conformational preferences in different phases, crucial for understanding interactions with biological targets and improving its use as a therapeutic agent. This was demonstrated through rotational and NMR spectroscopies, comparing structural preferences in gas and solution phases (Calabrese et al., 2019).
Glycosyltransferase Inhibitors :
- L-Lyxopyranose derivatives have been synthesized as potential glycosyltransferase inhibitors. This research is significant for understanding the role of glycans in protein function and developing methods for carbohydrate synthesis (Komor et al., 2014).
Synthesis and Biological Evaluation :
- The synthesis of unsaturated exomethylene lyxopyranonucleoside analogues and their evaluation for antiviral and cytostatic activities have been explored. This research is pivotal in the development of biologically active agents (Tzioumaki et al., 2009).
Modeling of Aldopentose Pyranose Rings :
- Computational modeling (MM3) has been used to study the ring conformations of L-Lyxopyranose. This research aids in understanding molecular structures and is in good agreement with NMR and crystallographic results (Dowd et al., 2002).
Oligonucleotide Systems :
- Studies on the pentopyranosyl-(4′2′)-oligonucleotide family, including L-Lyxopyranose, have shown that they are highly efficient Watson-Crick base-pairing systems. This research is significant for understanding chemical properties related to RNA building blocks (Reck et al., 2001).
Computational Studies of NMR Chemical Shifts :
- Computational studies have been conducted on the NMR chemical shifts of L-Lyxopyranose, providing insights into the molecular structures and chemical shifts of carbohydrates (Taubert et al., 2005).
Synthesis of Glycosidase Inhibitor Precursors :
- Research on the synthesis of D-lyxo-hexos-5-ulose, a precursor to glycoprocessing inhibitors, from methyl alpha-D-lyxopyranoside has been explored, highlighting the process of developing inhibitors for glycosidase (O'Brien et al., 2001).
Eigenschaften
IUPAC Name |
(3R,4R,5S)-oxane-2,3,4,5-tetrol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-AEQNFAKKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331417 | |
Record name | L-Lyxopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36562-42-2 | |
Record name | L-Lyxopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.